molecular formula C10H10ClN3S B2379307 5-chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline CAS No. 133303-68-1

5-chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline

Cat. No.: B2379307
CAS No.: 133303-68-1
M. Wt: 239.72
InChI Key: WTYXISQJDIFDBJ-UHFFFAOYSA-N
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Description

5-chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline is a chemical compound with the molecular formula C10H10ClN3S. It is a derivative of aniline, featuring a chloro group at the 5-position and a 1-methyl-1H-imidazol-2-ylsulfanyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline typically involves the reaction of 5-chloro-2-nitroaniline with 1-methyl-1H-imidazole-2-thiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol or dimethylformamide (DMF). The reaction mixture is heated under reflux until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required standards .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • **2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline
  • **5-chloro-2-[(1H-imidazol-2-yl)sulfanyl]aniline
  • **5-chloro-2-[(1-methyl-1H-imidazol-4-yl)sulfanyl]aniline

Uniqueness

5-chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline is unique due to the specific positioning of the chloro and imidazolylsulfanyl groups, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

5-chloro-2-(1-methylimidazol-2-yl)sulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3S/c1-14-5-4-13-10(14)15-9-3-2-7(11)6-8(9)12/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYXISQJDIFDBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SC2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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